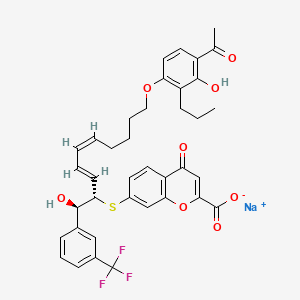

Iralukast sodium

説明

特性

CAS番号 |

125617-94-9 |

|---|---|

分子式 |

C38H36F3NaO8S |

分子量 |

732.7 g/mol |

IUPAC名 |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

InChIキー |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

異性体SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

正規SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

製品の起源 |

United States |

Iralukast Sodium (CGP 45715A): Mechanism of Action and Evaluation in Murine Asthma Models

Executive Summary

Iralukast sodium (CGP 45715A) is a highly potent, competitive cysteinyl leukotriene (CysLT) receptor antagonist. Originally developed as a structural analogue of leukotriene D4 (LTD4), iralukast specifically targets the CysLT1 receptor to block the downstream inflammatory and bronchoconstrictive cascades characteristic of asthma[1]. This whitepaper provides an in-depth technical analysis of iralukast’s molecular mechanism, quantitative pharmacodynamics, and the causal rationale behind its evaluation in murine models of allergic asthma.

Molecular Mechanism of Action

The pathophysiology of asthma is heavily driven by the 5-lipoxygenase (5-LOX) pathway, which metabolizes arachidonic acid into cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Among these, LTD4 is the most potent endogenous ligand for the CysLT1 receptor, a G-protein-coupled receptor (GPCR) predominantly localized on airway smooth muscle cells, macrophages, and eosinophils.

Upon LTD4 binding, the CysLT1 receptor activates the Gq/11 signaling cascade. This triggers, leading to the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated release of intracellular calcium ( Ca2+ ) is the primary mechanical driver of acute bronchoconstriction and chronic airway remodeling.

Iralukast sodium acts as a competitive antagonist at the CysLT1 receptor. Because it is a structural mimic of LTD4, it occupies the orthosteric binding site without inducing a conformational change necessary for G-protein coupling. Notably, iralukast exhibits slow binding kinetics; prolonged receptor exposure significantly increases its antagonistic potency, effectively locking the receptor in an inactive state and shielding it from sudden surges of endogenous leukotrienes during an asthmatic attack[2].

Figure 1: CysLT1 signaling pathway and competitive antagonism by Iralukast.

Quantitative Pharmacodynamics

To contextualize the potency of iralukast, it is evaluated against both high-affinity and low-affinity states of the CysLT1 receptor. In vitro radioligand binding assays utilizing [3H] -LTD4 on human lung parenchyma demonstrate that iralukast does not discriminate between these receptor states, maintaining a consistent nanomolar affinity[2].

Table 1: Pharmacological Profile of Iralukast vs. Other Leukotriene Modifiers

| Compound | Mechanism | Target | Binding Affinity | Functional Antagonism |

| Iralukast (CGP 45715A) | Competitive Antagonist | CysLT1 | Ki = 16.6 nM[2] | pA2 = 7.77[2] |

| Montelukast | Competitive Antagonist | CysLT1 | IC50 ~ 0.5 nM | pA2 > 8.5 |

| Verlukast (MK-679) | Competitive Antagonist | CysLT1 | IC50 = 3.1 nM[3] | pA2 ~ 8.0 |

| Zileuton | Enzyme Inhibitor | 5-LOX | IC50 ~ 0.5 μ M[4] | N/A |

Note: The pA2 value represents the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in agonist concentration to achieve the same functional response (e.g., bronchial contraction).

Murine Asthma Models: Experimental Design & Rationale

Evaluating CysLT1 antagonists in vivo requires models that accurately replicate the eosinophilic inflammation and airway hyperresponsiveness (AHR) seen in human asthma. The Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is the field standard.

Causality in Experimental Choices:

-

Adjuvant Selection (Alum): Sensitizing mice with OVA adsorbed to Aluminum Hydroxide (Alum) forces a Th2-skewed immune response. This is critical because Th2 cytokines (IL-4, IL-5, IL-13) are required to prime eosinophils and upregulate CysLT1 receptor expression on target tissues.

-

Aerosolized Challenge: Delivering OVA via aerosol localizes the secondary immune response to the respiratory tract, triggering mast cell degranulation and the de novo synthesis of LTD4.

-

Prophylactic Dosing: Because iralukast exhibits slow binding kinetics[2], it must be administered prophylactically (1 hour prior to challenge) to occupy CysLT1 receptors before the massive release of endogenous leukotrienes occurs.

Figure 2: Workflow of the murine OVA-induced asthma model with Iralukast dosing.

Self-Validating Experimental Protocols

The following methodologies establish a self-validating system: the presence of severe AHR and eosinophilia in vehicle-treated (OVA/OVA) mice validates the model's induction, while the dose-dependent normalization of these parameters in iralukast-treated mice confirms target engagement.

Protocol 1: OVA Sensitization and Iralukast Administration

-

Preparation: Emulsify 20 µg of Ovalbumin (Grade V) in 2 mg of Aluminum Hydroxide gel.

-

Sensitization: On Days 0 and 14, administer 200 µL of the OVA/Alum emulsion via intraperitoneal (i.p.) injection to female BALB/c mice (6-8 weeks old).

-

Challenge: On Days 21, 22, and 23, place mice in a whole-body plethysmography chamber. Expose them to a 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

-

Drug Administration: Dissolve Iralukast sodium in 0.5% methylcellulose. Administer via oral gavage (1–10 mg/kg) exactly 60 minutes prior to each OVA challenge on Days 21–23.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

Rationale: Invasive plethysmography (e.g., FlexiVent) provides direct, mechanical measurements of lung resistance ( RL ), which is directly modulated by CysLT1-mediated smooth muscle contraction.

-

On Day 24 (24 hours post-final challenge), anesthetize mice with Ketamine (100 mg/kg) and Xylazine (10 mg/kg).

-

Perform a tracheostomy, cannulate the trachea with an 18-gauge catheter, and connect to the FlexiVent system.

-

Mechanically ventilate the mice (150 breaths/min, tidal volume 10 mL/kg, PEEP 3 cm H2O ).

-

Administer increasing doses of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL) for 10 seconds per dose.

-

Record airway resistance ( RL ) and dynamic compliance ( Cdyn ).

🔬 Senior Application Scientist Note: Ensure the nebulizer mesh is thoroughly cleaned with ethanol and dried between methacholine doses. Residual accumulation can artificially inflate RL readings, creating false positives that mask the protective bronchodilatory effects of iralukast.

Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Analysis

Rationale: Because CysLTs are potent chemoattractants for eosinophils, blocking CysLT1 with iralukast will significantly reduce eosinophil infiltration into the alveolar space.

-

Immediately following AHR measurement, euthanize the mouse via exsanguination.

-

Instill three sequential aliquots of 0.8 mL ice-cold PBS (containing 0.6 mM EDTA) into the lungs via the tracheal cannula.

-

Gently aspirate the fluid and pool the samples in a 15 mL conical tube.

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 200 µL PBS. Perform total cell counts using a hemocytometer.

-

Cytospin 50 µL of the suspension onto glass slides (300 rpm, 5 mins) and stain with Wright-Giemsa.

-

Perform differential cell counts (minimum 200 cells/slide) under a light microscope to quantify macrophages, eosinophils, neutrophils, and lymphocytes.

🔬 Senior Application Scientist Note: The inclusion of 0.6 mM EDTA in the lavage buffer is non-negotiable. It halts macrophage adherence to the plastic tubing and prevents cell clumping, which is critical for accurate hemocytometer and cytospin quantification.

Translational Insights

While murine models are indispensable for preclinical drug development, researchers must account for species-specific variations in receptor homology. The murine CysLT1 receptor shares approximately 73% amino acid identity with the human ortholog. Consequently, the binding affinity of certain leukotriene modifiers can shift between murine and human tissues. However, because iralukast is a direct structural analogue of LTD4[1], it maintains robust cross-species efficacy. This structural mimicry allows it to bind the highly conserved orthosteric pocket of the CysLT1 receptor across species, making it an exceptionally reliable tool compound for studying leukotriene biology in vivo.

References

-

Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (iralukast) and CGP 57698 in human airways in vitro. PubMed. URL:[Link]

-

CGP 45715 A: a leukotriene D4 analogue with potent peptido-LT antagonist activity. PubMed. URL:[Link]

-

Pharmacology of the leukotriene antagonist verlukast: The (R)-enantiomer of MK-571. Canadian Journal of Physiology and Pharmacology. URL:[Link]

-

Maximum Time of the Effect of Antileukotriene - Zileuton in Treatment of Patients with Bronchial Asthma. PMC. URL:[Link]

Sources

Iralukast Sodium: Comprehensive Physicochemical Profiling and Pharmacological Characterization

Executive Summary

Iralukast sodium (development code: CGP-45715A) is a highly potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist designed for the modulation of airway hyperresponsiveness and asthmatic inflammation[1]. By integrating the hydroxyacetophenone and chromone carboxylic acid motifs of early-generation antagonists (e.g., FPL 55712) into a leukotriene-mimetic lipid backbone, iralukast achieves high receptor affinity[2]. This whitepaper provides an in-depth technical synthesis of its molecular architecture, physicochemical properties, and the rigorous analytical and in vitro methodologies required for its evaluation in drug development pipelines.

Molecular Architecture and Physicochemical Properties

The structural design of iralukast sodium is a masterclass in bioisosteric replacement and pharmacophore optimization. The molecule features a trifluoromethylphenyl group and a thioether linkage that mimic the geometry of endogenous leukotrienes (LTC4, LTD4, LTE4), allowing it to competitively occupy the orthosteric binding site of the CysLT1 receptor[2].

Because iralukast is a large, highly lipophilic molecule with a conjugated diene system and a carboxylate moiety, its physicochemical handling requires strict environmental controls. It is inherently light-sensitive and exhibits instability at room temperature under acidic conditions, necessitating specific buffering and actinic protection during bioanalysis[3].

Quantitative Data Summary

The following table summarizes the core physicochemical and computed properties of iralukast sodium[4].

| Property | Value | Clinical / Analytical Implication |

| Chemical Formula | C38H36F3NaO8S | Sodium salt formulation enhances aqueous solubility for oral dosing. |

| Molecular Weight | 732.7 g/mol | High molecular weight; requires robust ionization strategies for MS. |

| Exact Mass | 732.198 Da | Target mass for high-resolution mass spectrometry (HRMS). |

| Topological Polar Surface Area | 158 Ų | Limits blood-brain barrier penetration; restricts action to peripheral tissues. |

| LogP (Estimated) | Highly Lipophilic | High protein binding (>95% to albumin); requires aggressive extraction. |

| Stability Profile | Photo- and Acid-labile | All analytical procedures must be performed under yellow light and neutral/basic pH. |

Mechanism of Action: CysLT1 Receptor Antagonism

Iralukast sodium exerts its therapeutic effect by competitively binding to the CysLT1 receptor, a Gq/11 protein-coupled receptor predominantly expressed in airway smooth muscle cells, macrophages, and eosinophils[5]. By blocking the binding of endogenous LTD4, iralukast prevents the downstream activation of Phospholipase C (PLC), thereby halting the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[1]. This effectively aborts the intracellular calcium mobilization required for bronchoconstriction and inflammatory cytokine release[6].

Mechanism of CysLT1 receptor antagonism by iralukast sodium.

Analytical Characterization: LC-MS/MS Workflow

Quantifying iralukast in human plasma presents a significant analytical challenge due to its low clinical dosing, high protein binding, and physicochemical instability[3]. Positive electrospray ionization (ESI+) fails to yield the necessary sensitivity because the molecule lacks readily protonable basic amines and is formulated as a sodium salt of a carboxylic acid[3]. Therefore, negative ion mode (ESI-) is strictly required to monitor the deprotonated target [M-Na]-[3].

Step-by-Step Protocol: Trace-Level Quantitation in Plasma

Note: All steps must be conducted under yellow light to prevent photo-degradation.

1. Sample Preparation (Protein Precipitation & SPE)

-

Causality: Direct injection of plasma onto a microbore column causes rapid obstruction and severe matrix-mediated ion suppression. Solid Phase Extraction (SPE) isolates the lipophilic drug from endogenous phospholipids[3].

-

Procedure: Aliquot 500 µL of human plasma. Add an isotopically labeled internal standard (IS). Precipitate proteins using 1.5 mL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Extraction: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water (buffered to pH 7.0 to prevent acid-catalyzed degradation). Elute with 100% acetonitrile. Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation

-

Causality: Microbore chromatography (e.g., 50 mm x 1.0 mm i.d. column) is utilized to concentrate the analyte band, significantly enhancing the signal-to-noise ratio for trace-level detection[3].

-

Procedure: Inject 10 µL onto a C18 microbore column. Use a gradient mobile phase consisting of 10 mM ammonium acetate (pH 6.8) and acetonitrile. Flow rate: 50 µL/min.

3. Mass Spectrometry (ESI- MS/MS)

-

Causality: Negative ESI capitalizes on the carboxylic acid moiety, yielding a robust [M-Na]- precursor ion.

-

Procedure: Set the MS to Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the deprotonated precursor ion to its most abundant stable product ion (optimized via direct infusion).

4. System Validation & Quality Control

-

Self-Validation: The system must demonstrate a Lower Limit of Quantitation (LLOQ) of 10 pg/mL with a signal-to-noise ratio ≥ 10:1[3]. Matrix effect validation is mandatory; post-column infusion of iralukast during a blank plasma injection must show no baseline dips at the analyte's retention time, confirming the absence of phospholipid-induced ion suppression.

In Vitro Pharmacological Profiling: Radioligand Binding

To validate the receptor affinity ( Ki ) of iralukast, a competitive radioligand binding assay using human monocyte/macrophage-like U937 cells—which constitutively express high levels of the CysLT1 receptor—is the gold standard[5].

Step-by-Step Protocol: [3H]LTD4 Displacement Assay

1. Membrane Preparation

-

Causality: Whole-cell assays are susceptible to ligand internalization and metabolism. Isolated membranes provide a controlled environment to study pure receptor-ligand thermodynamics.

-

Procedure: Culture U937 cells in RPMI 1640 medium. Harvest and homogenize cells in ice-cold 10 mM HEPES-KOH buffer (pH 7.4) [1.15]. Centrifuge at 27,000 x g for 30 minutes at 4°C to pellet the membrane fraction. Resuspend in assay buffer containing protease inhibitors to prevent Cys-LT metabolism.

2. Competitive Binding Incubation

-

Causality: S-decyl-glutathione must be added to the assay buffer. This compound is a high-affinity ligand for non-receptor LTC4/LTD4 binding sites (e.g., glutathione S-transferases) but lacks GPCR activity, thereby unmasking true CysLT1 receptor binding[6].

-

Procedure: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]LTD4 (radioligand), 10 µM S-decyl-glutathione, and varying concentrations of iralukast (10 −11 to 10 −5 M). Incubate at 25°C for 60 minutes to reach equilibrium [1.15].

3. Separation and Quantification

-

Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand in solution.

-

Procedure: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold buffer.

-

Analysis: Transfer filters to scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity.

4. System Validation & Quality Control

-

Self-Validation: Non-specific binding (NSB) must be defined in every assay plate by including control wells containing a saturating concentration (1 µM) of unlabeled LTD4 [1.15]. Specific binding is calculated as Total Binding minus NSB. The IC50 is determined via non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation. A valid assay requires the Hill slope of the displacement curve to approximate -1.0, indicating competitive binding at a single receptor site.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23663990, Iralukast sodium" PubChem. Available at:[Link]

-

Capra, V., et al. "CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation." Journal of Cell Science, 118(23), 5625-5636 (2005). Available at:[Link]

-

Majumdar, T. K., et al. "Trace-level quantitation of iralukast in human plasma by microbore liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 14(6), 476-481 (2000). Available at:[Link]

-

Rovati, G. E., et al. "Binding to Cysteinyl-Leukotriene Receptors." American Journal of Respiratory and Critical Care Medicine, 161(2), S46-S50 (2000). Available at:[Link]

-

Brooks, C. D., & Summers, J. B. "Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists." American Journal of Respiratory and Critical Care Medicine, 154(6), S118-S127 (1996). Available at:[Link]

Sources

- 1. Leukotriene receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Trace-level quantitation of iralukast in human plasma by microbore liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cgp 45715A | C38H36F3NaO8S | CID 23663990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Cysteinyl-Leukotriene Antagonists

A Senior Application Scientist's Perspective on Iralukast Sodium and a Montelukast Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl-leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, and mucus hypersecretion, are mediated through CysLT receptors. Consequently, antagonists of these receptors have emerged as a significant class of therapeutic agents. This guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of these drugs, with an initial focus on the available information for iralukast sodium and a comprehensive case study of the well-characterized drug, montelukast sodium.

Part 1: Iralukast Sodium (CGP 45715A) - An Overview

Iralukast sodium, also known by its investigational name CGP 45715A, is a potent and selective cysteinyl-leukotriene antagonist. It was under development by Novartis and reached Phase II clinical trials for the potential treatment of asthma.[1] As a structural analogue of LTD4, iralukast demonstrates high affinity for the CysLT receptor.[2]

Pharmacological Profile of Iralukast

-

Mechanism of Action: Iralukast is a competitive antagonist of the CysLT1 receptor, blocking the binding of leukotrienes D4 (LTD4) and E4 (LTE4). This action inhibits the downstream inflammatory signaling pathways.

-

In Vitro Activity: Studies on human lung parenchyma membranes have shown that iralukast can effectively compete with [3H]-LTD4 for binding to its receptor, with a Ki value of approximately 16.6 nM.[2][3] In functional assays using human isolated bronchial strips, iralukast antagonized LTD4-induced contractions.[2][3]

In Vivo Pharmacokinetics and Metabolism of Iralukast: Current Knowledge Gaps

Despite its promising in vitro profile and progression to Phase II clinical trials, detailed in vivo pharmacokinetic and metabolism data for iralukast sodium are not extensively available in the public domain. Key information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in humans, including its half-life, bioavailability, metabolic pathways, and the enzymes involved, has not been fully published.

The discontinuation of a drug's development, for various reasons, often leads to a lack of comprehensive published data. For researchers and scientists working on new chemical entities in the same therapeutic class, this information gap can be a challenge. To address this and to provide a practical guide to the methodologies used to characterize such compounds, the following sections will use montelukast sodium as a detailed case study. Montelukast is a widely prescribed CysLT1 receptor antagonist with a well-documented pharmacokinetic and metabolic profile.

Part 2: Montelukast Sodium - A Case Study in In Vivo Pharmacokinetics and Metabolism

Montelukast (Singulair®) is an orally active, selective CysLT1 receptor antagonist approved for the treatment of asthma and allergic rhinitis.[4][5] Its extensive characterization provides an excellent model for understanding the ADME properties of this drug class.

Absorption

Montelukast is rapidly absorbed following oral administration.[2][6] In fasted adults, the mean peak plasma concentration (Cmax) of a 10 mg film-coated tablet is achieved in 3 to 4 hours (Tmax).[2][4] The mean oral bioavailability is approximately 64%.[2][4][6] The absorption of montelukast is mediated by carrier proteins, and genetic variants in these transporters can affect its plasma concentrations.[7]

Distribution

Montelukast is extensively bound to plasma proteins, at approximately 99%.[4][5] Studies in rats have indicated minimal distribution across the blood-brain barrier.[2]

Metabolism

Montelukast undergoes extensive hepatic metabolism.[2][8][9] In vitro studies using human liver microsomes have identified cytochrome P450 (CYP) enzymes CYP2C8, CYP3A4, and CYP2C9 as being involved in its metabolism.[2][10] CYP2C8 appears to play a major role at clinically relevant concentrations.[2][4] Despite its extensive metabolism, plasma concentrations of its metabolites are undetectable at steady state in adults and pediatric patients at therapeutic doses.[2][9] The contribution of metabolites to the overall therapeutic effect of montelukast is considered minimal.[8]

The major metabolic pathways for montelukast include hydroxylation and glucuronidation. Key metabolites identified in bile include an acyl glucuronide (M1), a sulfoxide (M2), and various hydroxylated forms.[10][11]

Caption: Metabolic pathways of montelukast in humans.

Excretion

Following an oral dose of radiolabeled montelukast, approximately 86% of the radioactivity is recovered in the feces over 5 days, with less than 0.2% recovered in the urine.[2][8][9] This, combined with its oral bioavailability, indicates that montelukast and its metabolites are excreted almost exclusively via the bile.[2][4][8][9] The plasma clearance of montelukast averages 45 mL/min in healthy adults, and its mean plasma half-life ranges from 2.7 to 5.5 hours.[2][11]

Summary of Human Pharmacokinetic Parameters for Montelukast

| Parameter | Value | Reference(s) |

| Tmax (fasted) | 3 - 4 hours | [2][4] |

| Oral Bioavailability | ~64% | [2][4][6] |

| Plasma Protein Binding | >99% | [4][5] |

| Plasma Half-life | 2.7 - 5.5 hours | [2][11] |

| Plasma Clearance | ~45 mL/min | [2][8][9] |

| Primary Route of Excretion | Biliary/Fecal | [2][4][8][9] |

Part 3: Experimental Protocols for In Vivo Pharmacokinetic Studies

The following sections provide a generalized, yet detailed, protocol for conducting an in vivo pharmacokinetic study in a preclinical model, such as the rat, and the subsequent bioanalytical methodology. This protocol is based on standard practices in the field and is illustrative of the type of study required to generate the data presented for montelukast.

Preclinical In Vivo Pharmacokinetic Study Protocol (Rat Model)

Objective: To determine the pharmacokinetic profile of a test compound (e.g., a CysLT antagonist) following oral and intravenous administration in Sprague-Dawley rats.

Materials:

-

Test compound

-

Vehicle for oral and intravenous formulations (e.g., saline, PEG400/water)

-

Sprague-Dawley rats (male, 200-250g)

-

Oral gavage needles

-

Syringes and needles for intravenous injection

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Oral (PO) Group: Administer the test compound via oral gavage at a predetermined dose.

-

Intravenous (IV) Group: Administer the test compound as a bolus injection into the tail vein.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of the test compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

-

Analytical column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)

-

Internal standard (IS) - a stable isotope-labeled version of the analyte is preferred

-

Plasma samples from the in vivo study

-

Acetonitrile or other protein precipitation solvent

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

-

Add a protein precipitation solvent (e.g., acetonitrile) at a ratio of 3:1 (v/v).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte from endogenous plasma components using a suitable chromatographic gradient.

-

Detect the analyte and IS using multiple reaction monitoring (MRM) in positive or negative ion mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Determine the concentration of the analyte in the unknown samples by interpolating from a standard curve prepared in blank plasma.

-

Pharmacokinetic Data Analysis: The resulting plasma concentration-time data are then analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

While specific in vivo pharmacokinetic and metabolism data for iralukast sodium remain limited in publicly accessible literature, the principles of its characterization can be understood through the comprehensive case study of montelukast sodium. The methodologies outlined in this guide, from preclinical in vivo studies to bioanalytical quantification, represent the standard industry approach for defining the ADME profile of a new chemical entity. For researchers in drug development, a thorough understanding of these processes is critical for the successful progression of novel therapeutics from the laboratory to the clinic.

References

-

Bio-Montelukast - Product Monograph. (2021, August 17). Retrieved from [Link]

-

New insights on pharmacological potential of montelukast: a comprehensive review. (2025, August 15). Inflammopharmacology. Retrieved from [Link]

-

Singulair (Montelukast Sodium) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Montelukast - StatPearls - NCBI Bookshelf. (2023, March 22). National Center for Biotechnology Information. Retrieved from [Link]

-

Iralukast Novartis AG. (1998). IDrugs, 1(1), 147-150. Retrieved from [Link]

-

Capra, V., Ravasi, S., Bolla, M., Viappiani, S., Pagliardini, S., Belloni, P. A., Mezzetti, M., Folco, G. C., Nicosia, S., & Rovati, G. E. (1998). Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (iralukast) and CGP 57698 in human airways in vitro. British journal of pharmacology, 123(4), 654–662. Retrieved from [Link]

-

Leukotriene receptor antagonists Pranlukast and Montelukast for treating asthma. (n.d.). Expert Opinion on Pharmacotherapy. Retrieved from [Link]

-

Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D 4 receptor antagonist. (1995). Canadian Journal of Physiology and Pharmacology, 73(2), 191-201. Retrieved from [Link]

-

How is Montelukast (Singulair) excreted? (2025, November 3). Dr.Oracle. Retrieved from [Link]

-

Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. (2022, August 23). Molecules. Retrieved from [Link]

-

Montelukast: Mechanism, Clinical Use, and Safety – A Comprehensive Pharmacology Review. (2026, February 16). RxHero Blog. Retrieved from [Link]

-

Application Number 20-830/S-010, 20-831/S-009, 20-872/S-009. (2002, July 19). U.S. Food and Drug Administration. Retrieved from [Link]

-

Montelukast - LiverTox - NCBI Bookshelf. (2019, June 4). National Center for Biotechnology Information. Retrieved from [Link]

-

Montelukast. (n.d.). Wikipedia. Retrieved from [Link]

-

Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast. (2017, March 15). Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

Absorption of Montelukast is Transporter Mediated: a Common Variant of OATP2B1 is Associated with Reduced Plasma Concentrations and Poor Response. (n.d.). Pharmacogenetics and Genomics. Retrieved from [Link]

-

In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. (n.d.). Drug Metabolism and Disposition. Retrieved from [Link]

-

Montelukast: A Scientific and Legal Review. (2025, May 1). The Journal of the Association of Physicians of India. Retrieved from [Link]

-

Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Volunteers under Fasted and Fed Conditions. (2021, March 9). Drug Design, Development and Therapy. Retrieved from [Link]

-

LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. (2022, December 21). Bentham Science Publishers. Retrieved from [Link]

-

Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma by HPLC with Fluorescence Detection. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. (2014, March 11). Journal of Chromatography B. Retrieved from [Link]

-

ASTHATOR (Montelukast Sodium Tablets 5 mg & 10 mg). (2023, May 27). NAFDAC Greenbook Admin. Retrieved from [Link]

-

A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved from [Link]

-

LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). STAR Protocols. Retrieved from [Link]

-

Improved bioavailability of montelukast through a novel oral mucoadhesive film in humans and mice. (2020, November 8). bioRxiv. Retrieved from [Link]

-

Improved Bioavailability of Montelukast through a Novel Oral Mucoadhesive Film in Humans and Mice. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. (1995). Canadian journal of physiology and pharmacology, 73(2), 191–201. Retrieved from [Link]

-

Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. (n.d.). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

-

Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

-

Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022, June 2). Molecules. Retrieved from [Link]

Sources

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Montelukast - Wikipedia [en.wikipedia.org]

- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. droracle.ai [droracle.ai]

The Discovery, Chemical Evolution, and Pharmacological Profiling of Iralukast Sodium (CGP 45715A)

Executive Summary

The identification of the slow-reacting substance of anaphylaxis (SRS-A) as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) catalyzed a massive pharmaceutical race in the 1980s and 1990s to develop leukotriene receptor antagonists for asthma therapy[1]. Among the vanguard of these compounds was iralukast sodium, internally designated as CGP 45715A by Ciba-Geigy (now Novartis)[2]. This technical whitepaper explores the rational drug design, pharmacological mechanisms, and rigorous analytical methodologies that defined the historical development of iralukast.

Rational Drug Design and Structural Evolution

The earliest leukotriene antagonist, FPL 55712, proved that blocking SRS-A could prevent bronchoconstriction, but it suffered from a short half-life and poor oral bioavailability[1]. The discovery of iralukast represents a masterclass in chimeric drug design. Medicinal chemists hypothesized that combining the active pharmacophores of early synthetic antagonists with the natural lipid backbone of leukotrienes would yield superior receptor affinity[1].

Iralukast (C38H36F3NaO8S) was synthesized by incorporating the hydroxyacetophenone and chromone carboxylic acid motifs from FPL 55712 directly into a leukotriene-based lipid backbone[1][3]. This structural hybridization created a potent LTD4 analogue that acted as a pure, competitive antagonist at the receptor site, improving both potency and target specificity[1][4].

Mechanism of Action: Expanding Beyond CysLT1

Historically, iralukast was developed and advanced into Phase II clinical trials strictly as a CysLT1 receptor antagonist[2][4]. By binding competitively to CysLT1 in human airway smooth muscle, it prevents LTD4-induced bronchoconstriction and microvascular leakage[5].

However, modern retrospective pharmacological profiling has expanded its mechanistic footprint. Recent studies demonstrate that iralukast also possesses CysLT2 receptor antagonistic activity[6]. In human umbilical vein endothelial cells (HUVECs), pretreatment with iralukast prevents CysLT2-mediated cytoskeleton rearrangement, cellular contraction, and subsequent edema formation[6]. Furthermore, virtual drug repurposing algorithms have recently predicted iralukast as a potential inhibitor of Neutrophil Serine Protease 4 (NSP4), interacting directly with its core catalytic residues to block proteolytic activity[6].

CysLT signaling pathway and dual receptor antagonism by iralukast.

Table 1: Chemical and Pharmacological Profile of Iralukast Sodium

| Parameter | Value |

| Compound ID | CGP 45715A[4] |

| Molecular Formula | C38H36F3NaO8S[3] |

| Molecular Weight | 732.7 g/mol [3] |

| Primary Target | CysLT1 Receptor (Antagonist)[4] |

| Secondary Targets | CysLT2 Receptor (Antagonist), NSP4 (Predicted Inhibitor)[6] |

Clinical Pharmacokinetics and Analytical Challenges

Advancing iralukast into human trials required overcoming severe analytical bottlenecks. Because the drug was administered at very low doses in Phase II trials (ranging from 200 to 5000 µg/kg/day), pharmacokinetic profiling required a highly sensitive assay with a lower limit of quantitation (LLOQ) of 10 pg/mL[7].

The development of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method revealed critical physicochemical vulnerabilities of the CGP 45715A molecule:

-

Light Sensitivity: The conjugated triene system is highly susceptible to photo-isomerization[7].

-

Acidic Instability: The compound degrades rapidly at room temperature under acidic conditions[7].

-

Ionization Resistance: Standard positive electrospray ionization (ESI+) failed to yield the necessary sensitivity for trace-level human studies[7].

To bypass these issues, researchers optimized a microbore LC/MS/MS system operating strictly in negative ion mode[7].

Workflow for trace-level LC/MS/MS quantitation of iralukast in human plasma.

Table 2: LC/MS/MS Analytical Assay Specifications for Clinical Trials

| Analytical Parameter | Specification / Condition |

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL[7] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |

| Column Type | Microbore HPLC (50 mm x 1.0 mm i.d.)[7] |

| Stability Constraints | Light-sensitive; unstable at room temp in acidic conditions[7] |

| Clinical Dosing Monitored | 200, 500, 1000, and 5000 µg/kg/day[7] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the historical evaluation of iralukast relied on rigorously controlled, self-validating experimental systems. Below are the reconstructed methodologies for its pharmacological and analytical validation.

Protocol A: In Vitro Pharmacological Characterization (Schild Analysis)

Purpose: To quantify the competitive antagonism (pA2 value) of iralukast against LTD4.

-

Tissue Preparation: Isolate guinea pig trachea or human bronchial rings and suspend them in organ baths containing oxygenated Krebs-Henseleit solution.

-

Causality: These tissues densely express CysLT1 receptors, providing a direct, highly responsive physiological readout for LTD4-induced bronchoconstriction[5].

-

-

Cyclooxygenase Blockade: Pre-incubate tissues with 5 µM indomethacin.

-

Causality: Inhibiting COX prevents the tissue from synthesizing endogenous contractile prostaglandins in response to mechanical stress, which would otherwise confound the LTD4-specific response.

-

-

Antagonist Equilibration: Incubate tissues with varying concentrations of iralukast (e.g., 1 nM to 100 nM) for 30 minutes in the dark.

-

Causality: Dark conditions prevent the photo-degradation of the light-sensitive iralukast molecule during the equilibration phase[7].

-

-

Agonist Dose-Response: Construct cumulative concentration-response curves using LTD4.

Protocol B: Trace-Level LC/MS/MS Quantitation in Human Plasma

Purpose: To quantify iralukast down to 10 pg/mL for clinical pharmacokinetic profiling[7].

-

Sample Collection: Collect human plasma in amber-colored microcentrifuge tubes.

-

Causality: Amber tubes block ambient UV light, preventing the photo-isomerization of iralukast's triene backbone[7].

-

-

Protein Precipitation: Add cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to the plasma. Maintain a neutral to slightly basic pH.

-

Causality: Iralukast is unstable at room temperature under acidic conditions; avoiding acid modifiers during extraction prevents acid-catalyzed degradation[7].

-

-

Microbore HPLC Separation: Inject the supernatant onto a microbore HPLC column (50 mm x 1.0 mm i.d.).

-

Causality: Standard bore columns cause lateral diffusion and peak dilution. A microbore column concentrates the analyte band, which is physically required to achieve the 10 pg/mL LLOQ[7].

-

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Causality: The carboxylic acid moiety of iralukast resists positive ionization but readily deprotonates in ESI-, yielding a robust [M-H]- precursor ion for MS/MS fragmentation[7].

-

-

Self-Validating Check: Monitor the absolute peak area of the SIL-IS across all samples. If the IS signal drops by >20% in a specific sample, it indicates severe matrix-mediated ion suppression or extraction failure, invalidating that specific quantitative result[7].

Conclusion

Iralukast sodium (CGP 45715A) stands as a pivotal milestone in the rational design of leukotriene modifiers. By fusing the synthetic chromone motif of FPL 55712 with the natural leukotriene lipid backbone, researchers achieved unprecedented receptor affinity[1]. Although its clinical journey was ultimately overshadowed by structurally distinct molecules like montelukast and zafirlukast, the rigorous analytical frameworks developed to stabilize and quantify iralukast—alongside its newly discovered roles in CysLT2 and NSP4 inhibition—cement its legacy in the history of respiratory and inflammatory pharmacology.

References

-

Bernstein PR. Chemistry and Structure-Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. 1

-

Carlson HA, Meagher KL, et al. Iralukast - Drug Targets, Indications, Patents. Patsnap Synapse. 6

-

National Center for Advancing Translational Sciences. IRALUKAST. Inxight Drugs. 4

-

IUPHAR/BPS. Leukotriene receptors. Guide to PHARMACOLOGY. 5

-

BioWorld. Spotlight on LTD4 antagonists. BioWorld. 2

-

National Center for Biotechnology Information. Cgp 45715A | C38H36F3NaO8S. PubChem. 3

-

Majumdar TK, Bakhtiar R, Melamed D, Tse FL. Trace-level quantitation of iralukast in human plasma by microbore liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 7

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. | BioWorld [bioworld.com]

- 3. Cgp 45715A | C38H36F3NaO8S | CID 23663990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IRALUKAST [drugs.ncats.io]

- 5. Leukotriene receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Iralukast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Trace-level quantitation of iralukast in human plasma by microbore liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

role of iralukast sodium in leukotriene pathway inhibition

Modulation of the Cysteinyl Leukotriene Pathway: A Technical Whitepaper on the Pharmacodynamics and Experimental Validation of Iralukast Sodium

Executive Overview

Cysteinyl leukotrienes (CysLTs)—specifically LTC₄, LTD₄, and LTE₄—are potent inflammatory lipid mediators derived from the arachidonic acid cascade via the 5-lipoxygenase (5-LOX) pathway[1]. These eicosanoids are central drivers in the pathophysiology of respiratory and inflammatory disorders, mediating profound bronchoconstriction, vascular permeability, and eosinophilic infiltration[2].

Iralukast sodium (CGP-45715A) is a highly potent, selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor[3]. Originally developed to combat airway hyper-responsiveness in asthma[4], iralukast serves as a critical pharmacological tool for researchers dissecting GPCR-mediated inflammatory signaling. This whitepaper provides an in-depth mechanistic analysis of iralukast, supported by self-validating experimental protocols designed for rigorous laboratory application.

Mechanistic Architecture of Leukotriene Signaling

The biological actions of LTD₄ are primarily transduced through the CysLT1 receptor, a Class A G-protein coupled receptor (GPCR)[3].

Upon binding to the orthosteric site of the CysLT1 receptor, LTD₄ stabilizes the receptor's active conformation, promoting the exchange of GDP for GTP on the coupled Gq alpha subunit. This initiates a canonical signaling cascade:

-

Phospholipase C (PLC) Activation: Active Gq stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG)[3].

-

Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium (Ca²⁺).

-

Kinase Activation: DAG, operating in concert with the elevated Ca²⁺, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that drive smooth muscle contraction and structural cellular changes[3].

Iralukast sodium functions as a competitive antagonist. By occupying the CysLT1 binding pocket with high affinity, it sterically hinders LTD₄ binding, trapping the receptor in an inactive state and effectively uncoupling the Gq-mediated signal transduction.

CysLT1 receptor signaling cascade and the inhibitory action of Iralukast.

Quantitative Pharmacodynamics

Iralukast demonstrates nanomolar affinity for the CysLT1 receptor. The table below synthesizes the standardized pharmacological parameters for iralukast, providing a benchmark for comparative screening assays.

Table 1: Pharmacological Profile of Iralukast Sodium

| Target Receptor | Parameter | Value | Radioligand Used | Reference |

| CysLT1 | pKi | 7.8 | Not specified | [3] |

| CysLT1 | Ki | 16.6 nM (±36% CV) | [³H]-LTD₄ | [3] |

| CysLT2 | Functional Antagonism | Active | N/A | [5] |

Note: Recent pharmacological profiling indicates that classical CysLT1 antagonists, including iralukast, also possess functionally relevant CysLT2 receptor antagonistic activity[5].

Experimental Methodology: Validating CysLT1 Antagonism

To accurately quantify the binding affinity (Ki) of iralukast, a competitive radioligand binding assay must be employed. As a Senior Application Scientist, I mandate the following protocol. It is designed not merely as a sequence of steps, but as a self-validating system where the causality of every reagent choice ensures data integrity.

Protocol: Competitive Radioligand Binding Assay ([³H]-LTD₄)

System Validation Controls: A robust assay requires internal controls to calculate the Z'-factor and validate specific binding (SB):

-

Total Binding (TB): [³H]-LTD₄ + Assay Buffer (Defines maximum signal).

-

Non-Specific Binding (NSB): [³H]-LTD₄ + 1 µM unlabeled Montelukast (Defines background noise).

-

Specific Binding (SB): TB minus NSB. (SB must be >80% of TB for the assay to be deemed valid).

Step-by-Step Methodology:

-

Membrane Preparation: Utilize crude membrane extracts from a stable recombinant cell line expressing high levels of the human CysLT1 receptor (e.g., Millipore HTS061M)[3]. Causality: Recombinant over-expression ensures a high Bmax, providing a wide dynamic range to detect competitive displacement.

-

Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, and 10 mM L-Cysteine[3].

-

Causality of Divalent Cations: GPCRs require Mg²⁺ and Ca²⁺ to stabilize the high-affinity conformational state for agonist binding[6]. Omission will artificially depress the apparent affinity of [³H]-LTD₄.

-

Causality of Amino Acids: LTD₄ is highly susceptible to enzymatic cleavage by endogenous dipeptidases present in crude membranes. Glycine and L-Cysteine act as competitive inhibitors, preserving the structural integrity of the radioligand throughout the incubation.

-

-

Incubation: In a 96-well non-binding plate, combine 50 µL of Assay Buffer, 25 µL of [³H]-LTD₄ (final concentration ~0.2 nM), 25 µL of Iralukast (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

-

Rapid Filtration (Termination): Terminate the reaction by rapid vacuum filtration through 96-well GF/B filter plates pre-coated with 0.33% polyethyleneimine (PEI)[3]. Wash three times with ice-cold 50 mM Tris-HCl.

-

Causality of PEI Coating: [³H]-LTD₄ is a highly lipophilic eicosanoid that will readily adhere to untreated glass fibers, resulting in massive NSB. PEI is a cationic polymer that masks the negative charges of the filter, drastically reducing background noise and rescuing the assay's signal-to-noise ratio.

-

-

Detection: Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and quantify the retained radioactivity (CPM) using a Microbeta counter. Calculate the IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Step-by-step workflow for the CysLT1 competitive radioligand binding assay.

Expanding the Therapeutic Horizon: CysLT2 Cross-Reactivity

While iralukast was historically classified as a purely selective CysLT1 antagonist, emerging pharmacological profiling has necessitated a paradigm shift. Recent investigations into endothelial permeability and cerebral edema have demonstrated that classical CysLT1 antagonists—including iralukast, zafirlukast, and pobilukast—also possess functionally significant CysLT2 receptor antagonistic activity[5].

In models of isolated brain tissue, intravascular activation of neutrophils generates CysLTs that disrupt the blood-brain barrier via CysLT2 receptors expressed on endothelial cells[7]. The ability of iralukast to block this CysLT2-mediated cytoskeleton rearrangement and edema formation positions it as a valuable dual-pharmacology tool. For drug development professionals, this cross-reactivity opens new investigative avenues for repurposing iralukast in the treatment of neuroinflammation and cardiovascular diseases[5].

References

- BenchChem - Application Notes and Protocols: Iralukast CysLT1 Receptor Binding Assay

- PatSnap Synapse - Iralukast - Drug Targets, Indications, P

- BioWorld - Spotlight on LTD4 antagonists

- American Journal of Respiratory and Critical Care Medicine - Binding to Cysteinyl-Leukotriene Receptors

- PubMed / NIH - Cysteinyl-leukotrienes receptor activation in brain inflammatory reactions and cerebral edema form

- Australian Prescriber - Leukotrienes - biosynthesis and mechanisms of action

- NIH (PMC) - Structural diversity of leukotriene G-protein coupled receptors

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. | BioWorld [bioworld.com]

- 5. Iralukast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cysteinyl-leukotrienes receptor activation in brain inflammatory reactions and cerebral edema formation: a role for transcellular biosynthesis of cysteinyl-leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reconstitution and In Vitro Assay Protocol for Iralukast Sodium

Introduction & Scientific Context

Iralukast sodium (CGP 45715A) is a highly potent, selective, and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)[1][2]. The CysLT1 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in airway smooth muscle cells, macrophages, and eosinophils, where it mediates pro-inflammatory responses such as bronchoconstriction, edema, and leukocyte activation[1].

In preclinical drug discovery and molecular pharmacology, iralukast is frequently utilized as a reference antagonist in competitive binding assays, calcium mobilization assays, and downstream signaling evaluations (e.g., IP1/IP3 production)[1][3]. Because of its specific physicochemical properties, improper handling and dissolution can lead to experimental artifacts, poor bioavailability in culture, and irreproducible assay results.

Physicochemical Properties & Solvation Profile

Despite being formulated as a sodium salt to improve its pharmaceutical profile, iralukast possesses a highly lipophilic core—including fluorinated aromatic rings and extended aliphatic chains—that severely restricts its direct solubility in aqueous buffers[3][4]. To ensure complete solvation, thermodynamic stability, and experimental reproducibility, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle[3][5].

Table 1: Physicochemical Properties of Iralukast Sodium

| Property | Value / Description |

| Compound Name | Iralukast Sodium (CGP 45715A) |

| Target | CysLT1 Receptor (Competitive Antagonist) |

| Molecular Formula | C38H36F3NaO8S (Sodium salt) |

| Molecular Weight | ~732.75 g/mol (Free acid: 710.77 g/mol )[4] |

| Primary Solvent | 100% Anhydrous DMSO[5] |

| Solubility Limit (DMSO) | ≥ 10 mM[3] |

| Storage (Solid) | -20°C (Desiccated, protected from light)[5] |

| Storage (Solution) | -80°C (Aliquot to avoid freeze-thaw cycles) |

Reconstitution Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the why behind each protocol step to troubleshoot effectively:

-

Primary Dissolution in DMSO: Attempting to dissolve iralukast sodium directly in PBS or cell culture media will lead to micelle formation or micro-precipitation, drastically reducing the effective bioavailable concentration[3]. DMSO effectively disrupts the crystal lattice and fully solvates the hydrophobic moieties[5].

-

The 0.1% DMSO Threshold: Mammalian cells (e.g., HEK-293T, U937, or primary human bronchial epithelial cells) are highly sensitive to solvent toxicity. DMSO concentrations exceeding 0.1% (v/v) can alter membrane fluidity, induce off-target stress responses, or cause spontaneous differentiation in monocyte lines[1][3]. Therefore, the protocol relies on a strict 1000-fold dilution from the working stock to the final assay volume.

-

Aqueous Transitioning: Diluting directly from a highly concentrated 10 mM DMSO stock into a large volume of aqueous media can cause "crashing out" (precipitation at the solvent-water interface). Serial dilutions must be performed in 100% DMSO first to create a 1000X working stock before introducing the compound to the pre-warmed aqueous assay buffer[3].

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock

-

Equilibration: Allow the iralukast sodium vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces condensation, and water ingress will degrade the compound and alter the DMSO concentration.

-

Calculation: For 1 mg of iralukast sodium (MW ~732.75 g/mol ), add exactly 136.5 µL of sterile, anhydrous DMSO to achieve a 10 mM stock solution.

-

Dissolution: Vortex the vial gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at RT for 2–5 minutes until no particulates remain.

-

Aliquot & Store: Divide the 10 mM master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles degrade the fluorinated aromatic structures.

Phase 2: Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM master stock at RT.

-

Serial Dilution in DMSO: Determine your target final assay concentration. Prepare a 1000X working solution by diluting the master stock in 100% DMSO.

-

Example: For a final assay concentration of 1 µM, prepare a 1 mM (1000X) working solution by mixing 2 µL of the 10 mM stock with 18 µL of DMSO.

-

Phase 3: In Vitro Cell Treatment (e.g., Calcium Mobilization Assay)

-

Cell Preparation: Seed target cells (e.g., HEK-293T transfected with CysLT1 or endogenous U937 cells) in a 96-well or 384-well plate and culture until 80-90% confluent[1][3].

-

Direct Dilution: Pre-warm the assay buffer (e.g., HBSS) or cell culture media to 37°C. Add 1 µL of the 1000X working solution directly into 999 µL of the pre-warmed media. Mix immediately by rapid inversion or gentle vortexing.

-

Causality: Rapid mixing in pre-warmed media prevents the localized precipitation that occurs when hydrophobic compounds hit cold aqueous interfaces.

-

-

Incubation: Replace the well media with the iralukast-treated media (Final DMSO = 0.1%). Incubate the cells for 15–30 minutes at 37°C prior to stimulation with the agonist (e.g., LTD4)[2][3].

-

Measurement: Proceed with the specific functional readout (e.g., Fluo-4 AM fluorescence for intracellular Ca2+ flux or IP1 accumulation assay)[1][3].

Experimental Workflows and Mechanisms

Diagram 1: Step-by-step workflow for the reconstitution and dilution of Iralukast Sodium.

Diagram 2: Mechanism of action of Iralukast Sodium blocking the CysLT1 signaling pathway.

References

-

Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

CysLT1 receptor | Leukotriene receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

-

Anti-inflammatory Agents and Allergen-induced β2-Receptor Dysfunction in Isolated Human Bronchi Source: Oxford Academic (American Journal of Respiratory and Critical Care Medicine) URL:[Link]

-

Compound: IRALUKAST (CHEMBL1206833) Source: ChEMBL - EMBL-EBI URL:[Link]

Sources

Application Notes and Protocols: Iralukast Sodium Dosing for Preclinical Airway Inflammation Models

Introduction: Targeting Cysteinyl Leukotrienes in Airway Inflammation

Airway inflammation is a cornerstone of the pathophysiology of respiratory diseases such as asthma. Among the key mediators are the cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — which are potent lipid signaling molecules derived from arachidonic acid.[1] These mediators are responsible for many of the hallmark features of asthma, including bronchoconstriction, increased microvascular permeability, edema, and the recruitment of eosinophils into the airway mucosa.[2][3] The biological effects of CysLTs are primarily mediated through the activation of the cysteinyl leukotriene receptor 1 (CysLT1).[4]

Iralukast sodium is a selective and potent cysteinyl leukotriene receptor antagonist with high affinity for the CysLT1 receptor.[5][6] As an antagonist of LTD₄ and LTE₄, it was developed for the potential treatment of asthma.[7] Preclinical research using animal models of airway inflammation is critical for evaluating the efficacy and mechanism of action of CysLT1 receptor antagonists like iralukast. These models allow for the controlled study of inflammatory cascades and the therapeutic potential of new chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of iralukast sodium in two widely accepted preclinical models: the Ovalbumin (OVA)-Induced Allergic Asthma Model and the Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model. We will detail the scientific rationale, provide step-by-step dosing protocols, and discuss key experimental considerations to ensure robust and reproducible results.

Scientific Rationale: The Cysteinyl Leukotriene Signaling Pathway

To effectively design experiments using iralukast, it is essential to understand its molecular target. CysLTs are synthesized by various inflammatory cells, including mast cells, eosinophils, and basophils, upon activation.[4] Once released, they bind to CysLT1 receptors expressed on airway smooth muscle cells and a variety of immune cells.[2] This receptor activation triggers a G-protein-coupled signaling cascade leading to the key pathological features of asthma.[8]

Iralukast sodium acts by competitively blocking the CysLT1 receptor, thereby preventing the downstream effects of LTC₄, LTD₄, and LTE₄.[5] This blockade is expected to reduce bronchoconstriction, decrease inflammatory cell infiltration, and alleviate airway edema.[9][10] The diagram below illustrates this pathway and the site of action for iralukast.

Caption: Cysteinyl Leukotriene (CysLT) signaling pathway and the inhibitory action of Iralukast.

Preclinical Models of Airway Inflammation

The choice of animal model is critical and depends on the specific research question. Here, we focus on two standard models that represent different facets of airway inflammation.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is the most widely used model for studying allergic (Th2-dominant) asthma. It effectively mimics key features of the human condition, including eosinophilic airway inflammation, airway hyperresponsiveness (AHR), goblet cell hyperplasia with mucus overproduction, and elevated serum IgE levels.[11] The model involves sensitizing the animal to the protein allergen ovalbumin, typically with an aluminum hydroxide (alum) adjuvant to promote a strong Th2 response, followed by repeated airway challenges with aerosolized OVA to elicit an inflammatory response.[11]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

LPS, an endotoxin from the outer membrane of Gram-negative bacteria, is a potent inducer of innate immune responses and severe, acute inflammation.[12] Intratracheal or intranasal administration of LPS in rodents induces a robust inflammatory response characterized by the rapid influx of neutrophils into the lungs, pulmonary edema, and the release of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] This model is not specific to asthma but is invaluable for studying acute lung injury (ALI) and the effects of anti-inflammatory agents on neutrophil-dominant inflammation.[14]

Iralukast Sodium: Formulation and Administration

Formulation and Vehicle Selection

Iralukast sodium is the salt form of the active compound. Similar cysteinyl leukotriene receptor antagonists, such as montelukast sodium, are freely soluble in water and ethanol.[15]

-

Recommended Vehicle: For most preclinical applications, sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS) is the recommended vehicle for parenteral administration. For oral gavage, sterile water is suitable.

-

Preparation: Prepare fresh solutions on the day of use. Iralukast sodium should be weighed and dissolved in the chosen vehicle to the desired final concentration. Gentle vortexing or sonication can be used to aid dissolution. Ensure the final solution is clear and free of particulates.

-

Stability: While specific stability data for iralukast in solution is not widely published, it is best practice to protect solutions from light, as related compounds can be light-sensitive.[16]

Route of Administration

The choice of administration route can significantly impact the pharmacokinetic profile and efficacy of the compound.

-

Oral Gavage (p.o.): This route mimics the intended clinical route for oral asthma medications, providing higher translational relevance. Absorption is via the gastrointestinal tract.[17]

-

Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism in the liver, often leading to higher bioavailability and a more rapid onset of action compared to oral administration.[18] It is a common and technically straightforward route for preclinical efficacy studies.

The selection between p.o. and i.p. routes should be based on the study's objectives. For initial efficacy screening, i.p. may be preferred for its consistency. For studies aiming to model clinical use, p.o. is the more appropriate choice.

Detailed Dosing Protocols

The following protocols provide a framework for evaluating iralukast sodium. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This protocol outlines a prophylactic treatment regimen, where iralukast is administered before the allergen challenge.

Caption: Experimental workflow for the OVA-induced allergic asthma model with prophylactic dosing.

Materials:

-

6-8 week old BALB/c mice (known to mount strong Th2 responses).[19]

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Aluminum hydroxide (Alum) adjuvant.

-

Iralukast sodium.

-

Sterile 0.9% saline or water.

-

Ultrasonic nebulizer.

Procedure:

-

Sensitization:

-

Day 0 & 14: Sensitize mice via i.p. injection with 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline. Control groups receive saline/alum only.

-

-

Challenge and Treatment:

-

Day 24-27: Beginning on Day 24, administer iralukast sodium or vehicle control (e.g., via oral gavage) once daily. A typical volume for oral gavage in mice is 5-10 mL/kg.

-

Day 25, 26, 27: One hour after drug/vehicle administration, challenge the mice by placing them in a chamber connected to an ultrasonic nebulizer generating an aerosol of 1% (w/v) OVA in saline for 30 minutes.[20]

-

-

Endpoint Analysis:

-

Day 28 (24-48 hours after the final challenge): Perform endpoint analyses. This timing is critical as it corresponds to the peak inflammatory response.[21] (See Section 6.0 for details).

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (Mouse)

This protocol details a therapeutic treatment regimen, where iralukast is administered after the inflammatory insult.

Caption: Experimental workflow for the LPS-induced acute lung injury model with therapeutic dosing.

Materials:

-

8-10 week old C57BL/6 mice.

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich).

-

Iralukast sodium.

-

Sterile, pyrogen-free 0.9% saline.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Induction of Injury:

-

Hour 0: Lightly anesthetize mice with isoflurane. Administer LPS via intranasal instillation. A typical dose is 10 µg of LPS in 50 µL of sterile saline per mouse.[14] Control groups receive 50 µL of saline only.

-

-

Treatment:

-

Hour 1: Administer iralukast sodium or vehicle control (e.g., via i.p. injection). A typical volume for i.p. injection in mice is 10 mL/kg.

-

-

Endpoint Analysis:

-

Hour 6 or 24: Euthanize mice and perform endpoint analyses. The 6-hour timepoint is suitable for measuring early cytokine responses (e.g., TNF-α), while the 24-hour timepoint is ideal for assessing peak cellular infiltration (neutrophils).[14]

-

Dose Selection and Justification

Determining the optimal dose requires a dose-response study. However, based on preclinical studies of similar CysLT1 antagonists like montelukast and pranlukast, a starting range can be proposed.

| Parameter | Recommendation & Rationale |

| Dose Range (Oral) | 1 - 30 mg/kg |

| Dose Range (i.p.) | 0.5 - 10 mg/kg |

| Dosing Frequency | Once daily (Prophylactic) or Single Dose (Therapeutic) |

| Rationale for Dosing | This range is derived from effective doses of other CysLT1 antagonists in similar rodent models.[22][23] The oral dose is typically higher than the i.p. dose to account for potential differences in bioavailability.[15][24] A pilot study with at least three doses (e.g., 1, 5, 20 mg/kg p.o.) is strongly recommended to establish the optimal dose for iralukast sodium. |

Endpoint Analysis and Expected Outcomes

To assess the efficacy of iralukast sodium, a combination of the following readouts should be employed.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: This is the most common and quantitative method to assess airway inflammation. The lungs are lavaged with saline, and the collected fluid is analyzed for:

-

Total and Differential Cell Counts: To quantify the infiltration of eosinophils (in the OVA model) and neutrophils (in the LPS model).

-

Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the OVA model or pro-inflammatory cytokines (TNF-α, IL-6) in the LPS model via ELISA or multiplex assay.

-

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for general inflammation and Periodic acid-Schiff for mucus) to visually assess peribronchial inflammation, cellular infiltration, and goblet cell hyperplasia.[12]

-

Airway Hyperresponsiveness (AHR) (OVA Model Only): AHR is a key functional hallmark of asthma. It can be measured in anesthetized, tracheostomized mice using invasive techniques (e.g., FlexiVent) to assess changes in lung resistance and compliance in response to a bronchoconstricting agent like methacholine.[11]

| Model | Parameter | Vehicle Control (Inflamed) | Expected Outcome with Iralukast Sodium | Relevant Citations |

| OVA-Induced Asthma | BAL Eosinophil Count | Markedly Increased | Significant Reduction | [22][23] |

| BAL Th2 Cytokines (IL-5, IL-13) | Increased | Reduction | [22] | |

| Lung Histology | Peribronchial inflammation, Goblet cell hyperplasia | Attenuation of inflammation and mucus production | [23] | |

| Airway Hyperresponsiveness (AHR) | Increased | Significant Attenuation | [22] | |

| LPS-Induced ALI | BAL Neutrophil Count | Markedly Increased | Significant Reduction | [9][10] |

| BAL Pro-inflammatory Cytokines (TNF-α) | Increased | Reduction | [12] | |

| Lung Histology | Alveolar wall thickening, Neutrophil infiltration | Attenuation of inflammatory cell influx | [12] |

Troubleshooting and Key Considerations

-

Animal Strain: Ensure the appropriate mouse strain is used. BALB/c mice are high Th2 responders ideal for the OVA model, while C57BL/6 mice are commonly used for LPS studies.[19]

-

Timing of Administration: The timing of drug administration relative to the inflammatory challenge is critical. Prophylactic dosing (before challenge) assesses the drug's ability to prevent inflammation, while therapeutic dosing (after challenge) evaluates its ability to resolve existing inflammation.

-

Control Groups: Always include a naive (untreated, unchallenged) group, a vehicle-treated/challenged group, and at least one positive control group (e.g., dexamethasone) to validate the model and benchmark the efficacy of iralukast.

-

Pharmacokinetics: If possible, conduct a basic pharmacokinetic study to determine the Tmax (time to maximum concentration) of iralukast in your chosen species and administration route. This will help optimize the timing of administration relative to the challenge.[24]

References

-

Bio-protocol. (n.d.). LPS-induced acute lung injury mouse model. Retrieved from [Link]

-

Capra, V., et al. (2010). Role of Leukotrienes and Leukotriene Modifiers in Asthma. MDPI. Retrieved from [Link]

-

Bisgaard, H. (2001). Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. Allergy. Retrieved from [Link]

-

Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved from [Link]

-

Nagase, H., et al. (2017). Leukotriene receptor antagonist attenuated airway inflammation and hyperresponsiveness in a double-stranded RNA-induced asthma exacerbation model. Allergologia et Immunopathologia. Retrieved from [Link]

-

Yuksel, H., et al. (2006). The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model. PubMed. Retrieved from [Link]

-

Kim, H. Y., et al. (2017). OVA-Induced Allergic Airway Inflammation Mouse Model. Journal of Visualized Experiments. Retrieved from [Link]

-

Kanaoka, Y., & Austen, K. F. (2025). Cysteinyl Leukotrienes in Allergic Inflammation. Annual Review of Immunology. Retrieved from [Link]

-

Drazen, J. M., et al. (2003). Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. Retrieved from [Link]

-

Patsnap Synapse. (2026). Iralukast - Drug Targets, Indications, Patents. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the OVA/alum-induced asthma mouse model. Retrieved from [Link]

-

JoVE. (2014). Acute Lung Injury Induction in Mice. Retrieved from [Link]

-

Cockcroft, D. W. (2000). Leukotriene-receptor antagonists. Role in asthma management. Canadian Family Physician. Retrieved from [Link]

-

Li, X., et al. (2024). Blockade of cysteinyl leukotriene receptor 1 alleviates asthma by inhibiting bronchial epithelial cell apoptosis and activating the Nrf2 signaling pathway. International Journal of Molecular Medicine. Retrieved from [Link]

-

Kanaoka, Y., & Austen, K. F. (2025). Cysteinyl Leukotrienes in Allergic Inflammation. PMC - NIH. Retrieved from [Link]

-

Gorshkova, E. A., et al. (2021). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. PMC - NIH. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. PMC - NIH. Retrieved from [Link]

-

LITFL. (2020). Leukotriene Receptor Antagonists. Retrieved from [Link]

-

Inxight Drugs. (n.d.). IRALUKAST. Retrieved from [Link]

-